
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. This compound is known for its ability to intercalate into DNA, making it a valuable candidate for anti-cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- typically involves the cyclization of 2-arylamino benzoic acids through the Ullmann condensation reaction. This reaction is followed by cyclization using polyphosphoric acid (PPA) to yield acridone derivatives . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the acridine ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield acridine-9-carboxylic acid derivatives, while reduction reactions may produce reduced acridine derivatives with altered functional groups .
Applications De Recherche Scientifique
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It is studied for its ability to intercalate into DNA, making it a valuable tool for understanding DNA interactions and mechanisms.
Industry: It has applications in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine carboxamide: Another acridine derivative known for its anti-cancer properties.
Tacrine: Used in the treatment of Alzheimer’s disease, known for its acetylcholinesterase inhibition.
Acriflavine: An acridine derivative used as an antiseptic and for its anti-cancer properties.
Uniqueness
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific structure, which allows for effective DNA intercalation and potential anti-cancer activity. Its tetrahydro structure provides additional stability and specificity in its interactions with DNA compared to other acridine derivatives .
Propriétés
Numéro CAS |
113106-28-8 |
|---|---|
Formule moléculaire |
C15H16N2O |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18) |
Clé InChI |
FNJPDRIZWPQVBT-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


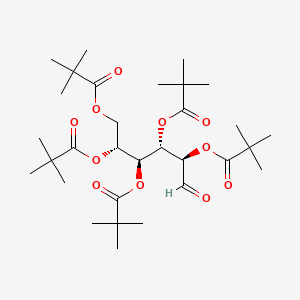
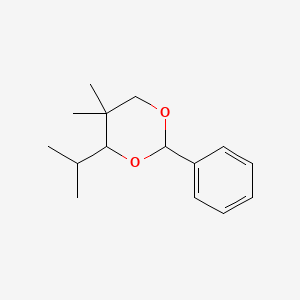
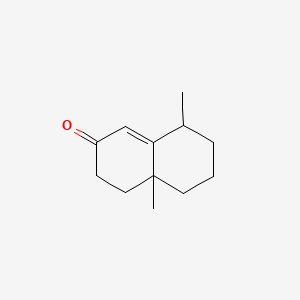
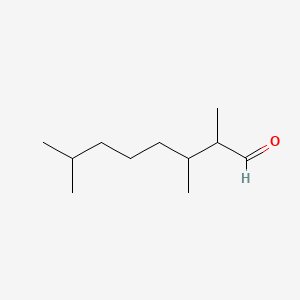
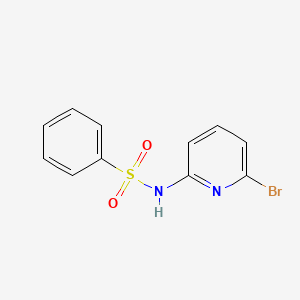
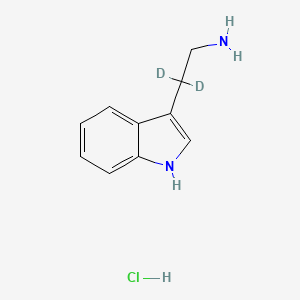

![N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethyl-(2-phenoxyethyl)amino]acetamide](/img/structure/B13748183.png)
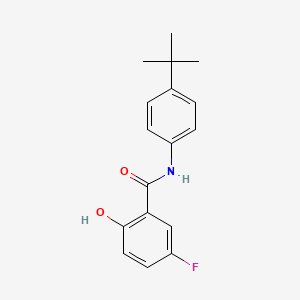

![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
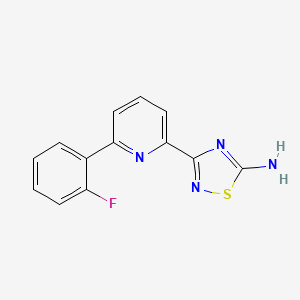

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)
